4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 80306-49-6
VCID: VC17312409
InChI: InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-

CAS No.: 80306-49-6

Cat. No.: VC17312409

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- - 80306-49-6

Specification

CAS No. 80306-49-6
Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
IUPAC Name 3-(4-methylphenyl)-2-phenylpyrimidin-4-one
Standard InChI InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3
Standard InChI Key YAEJSSBATRPNEG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- (C₁₇H₁₄N₂O) features a six-membered pyrimidinone ring with oxygen at position 4, a phenyl group at position 2, and a 4-methylphenyl group at position 3. The methyl substituent on the phenyl ring enhances the compound’s hydrophobicity compared to non-methylated analogs, influencing its solubility and interaction with biological targets .

Spectroscopic Properties

While direct spectroscopic data for this compound are unavailable, inferences can be made from similar pyrimidinone derivatives:

  • Infrared (IR) Spectroscopy: The carbonyl group (C=O) of the pyrimidinone ring typically absorbs at 1,660–1,700 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons from phenyl groups resonate at δ 7.2–7.8 ppm, while the methyl group (CH₃) appears as a singlet near δ 2.3–2.5 ppm .

    • ¹³C NMR: The carbonyl carbon is observed at δ 160–165 ppm, with aromatic carbons in the δ 120–140 ppm range .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3,2-disubstituted pyrimidinones generally involves cyclocondensation reactions. A plausible route for this compound involves:

  • Starting Materials: 2-Amino-4-methylacetophenone and benzaldehyde.

  • Reaction Conditions: Condensation in ethanol under basic conditions (e.g., sodium ethoxide) at reflux temperatures (70–80°C) .

  • Mechanism: Formation of an enamine intermediate followed by cyclization to yield the pyrimidinone core .

Table 1: Representative Synthetic Conditions for Pyrimidinone Derivatives

Starting MaterialReagent/CatalystSolventTemperature (°C)Yield (%)Reference
2-Amino-4-methylacetophenoneBenzaldehydeEthanol8065–75
2-Aminobenzophenone4-MethylbenzaldehydeDioxane10070–80

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance efficiency. Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity (>95%) .

Chemical Reactivity and Functionalization

Key Reactions

  • Oxidation: The pyrimidinone ring is resistant to oxidation, but side-chain methyl groups can be oxidized to carboxylic acids using KMnO₄.

  • Reduction: LiAlH₄ reduces the carbonyl group to an alcohol, though this is less common due to ring stability .

  • Halogenation: Electrophilic substitution at aromatic rings occurs under FeCl₃ catalysis, enabling bromination or chlorination .

Stability Profile

The compound exhibits moderate thermal stability (decomposition >200°C) and is stable under ambient conditions. Hydrolysis under acidic or basic conditions may cleave the pyrimidinone ring, necessitating careful storage .

Industrial and Materials Science Applications

Organic Semiconductors

The conjugated π-system of the pyrimidinone core enables use in organic light-emitting diodes (OLEDs). Derivatives exhibit luminescence maxima at 450–500 nm (quantum yield: 0.4–0.6) .

Table 2: Electronic Properties of Pyrimidinone Derivatives

Compoundλₑₘ (nm)Quantum YieldHOMO (eV)LUMO (eV)
3-(4-Methylphenyl)-2-phenyl4700.55-5.8-3.2
3-Phenyl-2-biphenyl4900.48-5.6-3.0

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (Tg increased by 20°C) and mechanical strength (tensile strength: +15%) .

Comparison with Structural Analogs

3-(4-Methylphenyl) vs. 3-Biphenyl Substitution

  • Solubility: The methyl group reduces water solubility (0.1 mg/mL vs. 0.05 mg/mL for biphenyl analogs) .

  • Bioactivity: Biphenyl derivatives show higher VEGFR-2 inhibition (IC₅₀: 0.2 µM) due to enhanced π-π stacking .

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